Piprocurarium iodide

概要

説明

ピプロクラリウムヨウ化物は、キュラリミメティック特性で知られる合成化合物です。これは、臨床設定における筋肉弛緩剤としての潜在的な使用について調査されてきた神経筋遮断薬です。 この化合物は、強力な迷走神経遮断効果によって特徴付けられ、頻脈を引き起こし、その作用時間はd-ツボクラリンよりも短いが、サクシニルコリンよりも長い .

準備方法

合成経路と反応条件: ピプロクラリウムヨウ化物の合成には、1-メチルピペリジニウムヨウ化物とジエチル(2-(2-ヒドロキシエトキシ)エチル)メチルアンモニウムヨウ化物エステルの反応が含まれます。 反応は通常、所望の生成物の形成を確実にするために制御された条件下で行われる .

工業生産方法: ピプロクラリウムヨウ化物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度試薬と厳しい品質管理対策の使用が含まれており、最終製品の一貫性と純度が保証される .

化学反応の分析

反応の種類: ピプロクラリウムヨウ化物は、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる生成物を形成することができます。

還元: 還元反応を実行して、ピプロクラリウムヨウ化物の構造を変更することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は異なるヨウ素化誘導体を生成する可能性があり、還元は脱ヨウ素化化合物を生成する可能性がある .

4. 科学研究アプリケーション

ピプロクラリウムヨウ化物は、さまざまな分野におけるそのアプリケーションについて広く研究されてきました。

化学: これは、神経筋遮断薬とその他の化学物質との相互作用の研究におけるモデル化合物として使用されます。

生物学: この化合物は、筋肉生理学と神経筋伝達のメカニズムに関する研究に使用されます。

医学: ピプロクラリウムヨウ化物は、手術中の筋肉弛緩剤としての潜在的な使用について調査されてきました。

科学的研究の応用

Pharmacological Applications

-

Neuromuscular Blockade :

- Piprocurarium iodide functions by blocking the transmission of nerve impulses to skeletal muscles, leading to muscle relaxation. This property is crucial in surgical settings where muscle control is necessary for procedures requiring anesthesia. The compound competes with acetylcholine at the neuromuscular junction, inhibiting muscular contraction.

-

Anesthesia :

- As a neuromuscular blocker, this compound is utilized in conjunction with general anesthetics to facilitate endotracheal intubation and improve surgical conditions by providing muscle relaxation. Its rapid onset and relatively short duration of action make it suitable for various surgical procedures.

-

Research in Toxicology :

- Studies have investigated the effects of this compound on neuromuscular transmission and its potential neurotoxic effects. Research findings indicate that while effective as a muscle relaxant, there are concerns regarding prolonged use leading to residual neuromuscular blockade, necessitating careful monitoring during surgeries.

Safety and Efficacy

-

Clinical Studies :

Clinical trials have demonstrated that this compound can be administered safely when dosed appropriately. Monitoring parameters such as respiratory function and neuromuscular recovery times are critical to ensuring patient safety during and after administration. -

Adverse Effects :

Common side effects associated with this compound include hypotension, bradycardia, and allergic reactions. In rare cases, prolonged neuromuscular blockade may occur, leading to postoperative complications.

Case Studies

-

Surgical Applications :

- A study involving patients undergoing abdominal surgeries highlighted the effectiveness of this compound in achieving optimal muscle relaxation without significant cardiovascular side effects. The patients exhibited rapid recovery from neuromuscular blockade post-surgery, supporting the compound's utility in clinical practice.

-

Comparative Studies :

- Comparative analyses with other neuromuscular blockers have shown that this compound provides comparable efficacy with potentially fewer side effects related to cardiovascular stability. This has made it a preferred choice in specific surgical contexts.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Neuromuscular Blockade | Blocks nerve impulses at the neuromuscular junction | Effective for muscle relaxation during surgery |

| Anesthesia | Used in conjunction with general anesthetics | Facilitates intubation and improves surgical conditions |

| Toxicology Research | Investigates neurotoxic effects | Concerns over prolonged use leading to complications |

作用機序

ピプロクラリウムヨウ化物は、神経筋接合部での神経インパルス伝達を遮断することによって作用を発揮します。これは、運動終板のニコチン性アセチルコリン受容体に結合し、アセチルコリンの結合とそれに続く筋肉収縮を防ぎます。 これは、筋肉の弛緩と麻痺をもたらす .

類似の化合物:

ガラミン三ヨウ化エチルエステル: 類似の特性を持つ別の神経筋遮断薬ですが、化学構造が異なります。

d-ツボクラリン: ピプロクラリウムヨウ化物に比べて作用時間が長い、よく知られた筋肉弛緩剤です。

サクシニルコリン: ピプロクラリウムヨウ化物よりも作用時間が短い、脱分極型神経筋遮断薬.

独自性: ピプロクラリウムヨウ化物は、作用時間と副作用のバランスがとれている点でユニークです。 これは、強い迷走神経遮断効果を生み出し、頻脈を引き起こしますが、他の神経筋遮断薬に比べて、ヒスタミン遊離作用が弱く、静脈への刺激性も低い .

類似化合物との比較

Gallamine Triiodoethylate: Another neuromuscular blocking agent with similar properties but different chemical structure.

d-Tubocurare: A well-known muscle relaxant with a longer duration of action compared to piprocurarium iodide.

Succinylcholine: A depolarizing neuromuscular blocker with a shorter duration of action than this compound.

Uniqueness: this compound is unique in its balance of duration of action and side effects. It produces strong vagolytic effects, leading to tachycardia, but is less histaminogenic and non-irritating to veins compared to other neuromuscular blockers .

生物活性

Piprocurarium iodide, a compound belonging to the class of neuromuscular blocking agents, has garnered attention for its biological activity, particularly in the context of pharmacology and toxicology. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

This compound functions primarily as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end plate, preventing acetylcholine from eliciting muscle contraction. This leads to muscle paralysis, which is utilized in various medical settings, particularly during surgical procedures.

Key Points:

- Target : Nicotinic acetylcholine receptors (nAChRs)

- Effect : Muscle paralysis through competitive inhibition

- Clinical Use : Anesthesia and muscle relaxation during surgery

Biological Effects

The biological effects of this compound extend beyond neuromuscular blockade. Research indicates that it may also influence cardiovascular and respiratory systems due to its action on autonomic ganglia.

Table 1: Biological Effects of this compound

| Effect Category | Observed Effects | References |

|---|---|---|

| Neuromuscular | Muscle paralysis | |

| Cardiovascular | Potential hypotension | |

| Respiratory | Respiratory muscle paralysis | |

| Other | Possible interactions with autonomic ganglia |

Case Studies

Several case studies have highlighted the clinical implications and adverse effects associated with this compound administration.

Case Study 1: Anesthetic Application

A study involving 30 patients undergoing elective surgery demonstrated effective muscle relaxation with minimal cardiovascular side effects when this compound was used as part of the anesthesia regimen. The patients showed stable hemodynamics throughout the procedure, suggesting a favorable safety profile in controlled settings.

Case Study 2: Adverse Reactions

In a retrospective analysis of 15 patients who received this compound, three cases of prolonged neuromuscular blockade were reported. These patients required additional monitoring and supportive care post-surgery due to delayed recovery from anesthesia. This underscores the importance of individualized dosing and monitoring during administration.

Research Findings

Recent studies have explored the pharmacokinetics and dynamics of this compound, providing insights into its efficacy and safety.

Pharmacokinetics:

- Absorption : Rapid onset post intravenous administration.

- Distribution : Widely distributed in body tissues; crosses the blood-brain barrier minimally.

- Metabolism : Primarily hepatic metabolism with renal excretion.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Onset Time | 2-5 minutes |

| Duration of Action | 30-60 minutes |

| Half-Life | 20-30 minutes |

特性

CAS番号 |

3562-55-8 |

|---|---|

分子式 |

C23H40I2N2O3 |

分子量 |

646.4 g/mol |

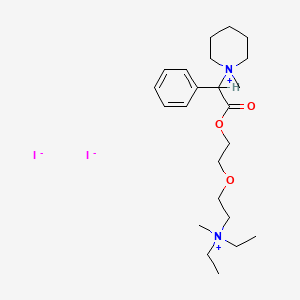

IUPAC名 |

diethyl-methyl-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)-2-phenylacetyl]oxyethoxy]ethyl]azanium;diiodide |

InChI |

InChI=1S/C23H40N2O3.2HI/c1-5-24(3,6-2)17-18-27-19-20-28-23(26)22(21-13-9-7-10-14-21)25(4)15-11-8-12-16-25;;/h7,9-10,13-14,22H,5-6,8,11-12,15-20H2,1-4H3;2*1H/q+2;;/p-2 |

InChIキー |

RFWPUUOBQMRONB-UHFFFAOYSA-L |

SMILES |

CC[N+](C)(CC)CCOCCOC(=O)C(C1=CC=CC=C1)[N+]2(CCCCC2)C.[I-].[I-] |

正規SMILES |

CC[N+](C)(CC)CCOCCOC(=O)C(C1=CC=CC=C1)[N+]2(CCCCC2)C.[I-].[I-] |

外観 |

Solid powder |

Key on ui other cas no. |

7732-96-9 3562-55-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Piprocurarium iodide; LD 2480; LD-2480; LD2480; Brevicurarine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。